![molecular formula C22H28N2O2 B14446998 9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) CAS No. 73321-07-0](/img/structure/B14446998.png)
9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its stability and reactivity. The presence of the phenylene group enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) typically involves multiple steps, starting with the formation of the azabicyclo[3.3.1]nonane core. This can be achieved through a series of cyclization reactions. The phenylene group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry.
Análisis De Reacciones Químicas
9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols or other reduced forms.
Substitution: The phenylene group allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Biology: Its stable structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) involves its ability to catalyze oxidation reactions. The compound interacts with molecular oxygen and substrates, facilitating the transfer of oxygen atoms to the substrate, resulting in the formation of carbonyl compounds. This process is mediated by the nitroxyl radical present in the azabicyclo structure .
Comparación Con Compuestos Similares
Similar compounds include:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares the azabicyclo core but differs in the substituent groups, affecting its reactivity and applications.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions, ABNO is less hindered and exhibits enhanced reactivity compared to other nitroxyl radicals.
The uniqueness of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) lies in its phenylene group, which imparts additional stability and reactivity, making it a valuable compound in various research domains.
Propiedades
Número CAS |
73321-07-0 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
9-[4-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C22H28N2O2/c25-21-11-17-3-1-4-18(12-21)23(17)15-7-9-16(10-8-15)24-19-5-2-6-20(24)14-22(26)13-19/h7-10,17-20H,1-6,11-14H2 |
Clave InChI |
WMAHLJYQBFXNHM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=O)CC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CC(=O)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
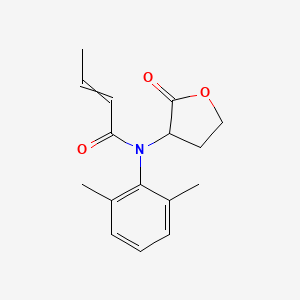
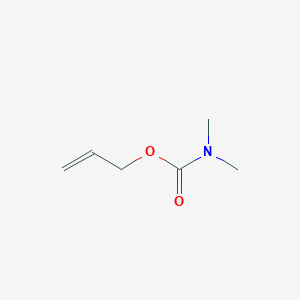




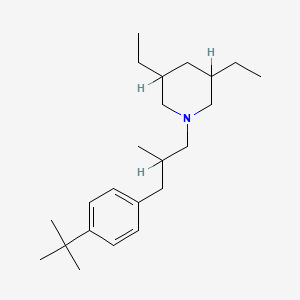

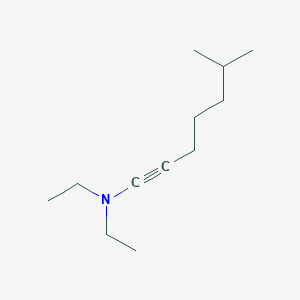
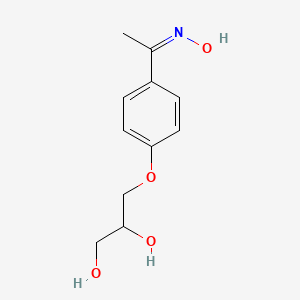
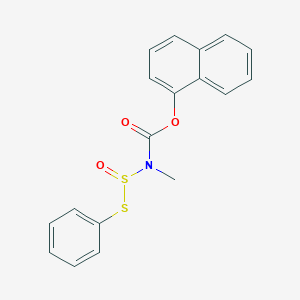
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
